molecular formula C20H15ClFN3O3 B2658856 N-(4-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-14-9

N-(4-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2658856
CAS No.: 946247-14-9
M. Wt: 399.81
InChI Key: UAOPFTRRITTYCN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15ClFN3O3 and its molecular weight is 399.81. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Research on compounds with structural similarities often focuses on their potential as therapeutic agents. For instance, studies on dihydropyridine derivatives have highlighted their role in inhibiting specific kinases, suggesting potential applications in cancer therapy. Compounds like "BMS-777607" have shown efficacy in preclinical models against tumors dependent on the Met kinase superfamily, indicating the potential of similar compounds in targeted cancer therapies (Schroeder et al., 2009).

Antimicrobial Activity

Semicarbazone derivatives, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial activities. These studies reveal that certain functionalized benzylidene derivatives exhibit significant antibacterial and antifungal properties (Ahsan et al., 2016). This suggests potential applications of the compound in developing new antimicrobial agents.

Polymer Science

Compounds with ether-carboxylic acid or ether amine functionalities, similar to those in the target compound, have been utilized in synthesizing novel polyamides with promising materials applications. These polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for use in high-performance materials (Hsiao et al., 2000).

HIV Research

Dihydropyridine-carboxamides have also been explored for their potential as HIV integrase inhibitors. Compounds in this category have demonstrated potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential in developing new antiviral therapies (Pace et al., 2007).

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O3/c21-16-4-1-5-17(22)15(16)11-25-10-2-3-14(20(25)28)19(27)24-13-8-6-12(7-9-13)18(23)26/h1-10H,11H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOPFTRRITTYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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